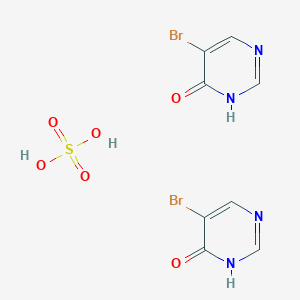

5-Bromo-4(3H)-pyrimidinone hemisulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCRMCXPPVJQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718276 | |

| Record name | Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97234-97-4 | |

| Record name | Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyrimidin-4(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidin-4(1H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a reactive bromine atom and the pyrimidinone core, make it a versatile building block for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromopyrimidin-4(1H)-one, its synthesis, key chemical reactions, and its emerging applications in the development of novel therapeutics, with a focus on its role as an intermediate in the synthesis of enzyme inhibitors.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases, vitamins, and a plethora of synthetic drugs. The introduction of a bromine atom at the 5-position and a carbonyl group at the 4-position of the pyrimidine ring, as in 5-Bromopyrimidin-4(1H)-one, imparts unique chemical reactivity and allows for diverse structural modifications. This makes it a valuable scaffold for library synthesis in drug discovery programs, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Physicochemical Properties of 5-Bromopyrimidin-4(1H)-one

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective use in synthesis and drug development. The key properties of 5-Bromopyrimidin-4(1H)-one are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19808-30-1 | [1] |

| Molecular Formula | C₄H₃BrN₂O | [2] |

| Molecular Weight | 174.98 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | >300 °C (for the related 5-Bromouracil) | [3] |

| Boiling Point | 241°C at 760 mmHg (predicted) | [2] |

| Solubility | Information not readily available | |

| LogP | 0.5324 (computed) | [1] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [1] |

Tautomerism: A Key Chemical Feature

An important characteristic of 5-Bromopyrimidin-4(1H)-one is its existence in tautomeric forms. It is in equilibrium with its enol tautomer, 5-bromo-4-hydroxypyrimidine. This keto-enol tautomerism can significantly influence its reactivity and biological interactions. The predominance of either tautomer can be influenced by factors such as the solvent, pH, and temperature.

Sources

Tautomerism in 5-bromo-4-hydroxypyrimidine

An In-Depth Technical Guide to the Tautomerism of 5-Bromo-4-Hydroxypyrimidine: A Core Analysis for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical, yet often overlooked, factor in drug development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical analysis of the tautomeric landscape of 5-bromo-4-hydroxypyrimidine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of its tautomeric equilibrium, present detailed, field-proven experimental protocols for its characterization, and outline a computational workflow for predictive analysis. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic drug candidates.

The Strategic Importance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their ability to engage in specific, high-affinity interactions with biological targets is often governed by the precise spatial arrangement of hydrogen bond donors and acceptors. Tautomerism introduces a layer of complexity, as a molecule may exist as a mixture of forms, each with a distinct electronic and steric profile. For a substituted 4-hydroxypyrimidine, the equilibrium between the aromatic hydroxy form and the non-aromatic oxo (or keto) forms can have significant consequences.[1] The dominant tautomer can vary depending on the physical state (solid vs. solution), solvent polarity, and pH, thereby altering how the molecule is recognized by a target receptor or metabolizing enzyme.[2][3]

5-Bromo-4-hydroxypyrimidine presents a classic case of lactam-lactim tautomerism, a specific type of keto-enol tautomerism. The equilibrium involves three potential species: the aromatic 4-hydroxy tautomer and two non-aromatic pyrimidinone (keto) tautomers, where the proton can reside on either the N1 or N3 nitrogen atom. Understanding and controlling this equilibrium is paramount for designing molecules with predictable and optimized drug-like properties.

Theoretical Framework: The Tautomers of 5-Bromo-4-Hydroxypyrimidine

The tautomeric equilibrium of 5-bromo-4-hydroxypyrimidine involves the interconversion of the hydroxy form (lactim) and two distinct keto forms (lactams).

-

5-Bromo-pyrimidin-4-ol (Hydroxy/Lactim Form): An aromatic tautomer featuring an exocyclic hydroxyl group.

-

5-Bromo-1H-pyrimidin-4-one (1H-Keto/Lactam Form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N1 nitrogen.

-

5-Bromo-3H-pyrimidin-4-one (3H-Keto/Lactam Form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N3 nitrogen.

The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular interactions, and solvation effects.[4][5] While the hydroxy form benefits from the stability of an aromatic ring, the keto forms possess a highly polarized amide group, which is often favored in polar solvents due to strong intermolecular hydrogen bonding.[1][2] The electron-withdrawing nature of the bromine atom at the C5 position is expected to influence the electron density of the pyrimidine ring, further modulating the tautomeric preference.

Caption: Tautomeric equilibrium of 5-bromo-4-hydroxypyrimidine.

Experimental Characterization: A Multi-Pronged Approach

Caption: Integrated workflow for tautomer analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the tautomers present in solution and to assess the influence of solvent polarity on the equilibrium.

Causality: The chemical environment of each nucleus (¹H, ¹³C) is unique to each tautomer, resulting in distinct chemical shifts (δ). The hydroxy form will exhibit a characteristic aromatic proton signal (e.g., C2-H), while the keto forms will show signals in the non-aromatic region. The N-H proton signals of the keto forms will be observable and their chemical shifts will be sensitive to hydrogen bonding with the solvent.

Methodology:

-

Sample Preparation: Prepare solutions of 5-bromo-4-hydroxypyrimidine (~10 mg/mL) in a series of deuterated solvents of varying polarity and hydrogen-bonding capability (e.g., DMSO-d₆, CD₃OD, CDCl₃, and D₂O).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Pay close attention to the aromatic region (δ 7.0-9.0 ppm) and the region for exchangeable N-H protons (δ 10.0-14.0 ppm in aprotic solvents like DMSO-d₆).

-

Integrate the signals corresponding to unique protons of each identified tautomer to determine their relative populations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The key diagnostic signal is the C4 carbon. In the hydroxy tautomer, it will appear as a C-O signal (δ ~160-170 ppm). In the keto tautomers, it will be a C=O signal, shifted significantly downfield (δ ~170-185 ppm).

-

-

Data Validation: The tautomer ratios calculated from ¹H NMR should be consistent with the presence and relative intensity of the diagnostic signals in the ¹³C NMR spectrum. For example, a strong C=O signal in the ¹³C spectrum validates the predominance of a keto form inferred from the ¹H spectrum.

| Tautomer Form | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Hydroxy Form | C2-H, C6-H (aromatic, ~7.5-8.5) | C4 (C-O, ~165); C5 (C-Br, ~105) |

| Keto Forms (1H/3H) | N-H (exchangeable, ~11-13 in DMSO) | C4 (C=O, ~175); C5 (C-Br, ~110) |

Protocol 2: UV-Vis Spectroscopy

Objective: To study the tautomeric equilibrium as a function of solvent polarity (solvatochromism) and pH.

Causality: The electronic structure and conjugation system differ significantly between the aromatic hydroxy tautomer and the non-aromatic keto tautomers. This leads to distinct absorption maxima (λ_max). Shifting the equilibrium with solvent or pH will result in predictable changes in the UV-Vis spectrum.[6]

Methodology:

-

Solvatochromism Study:

-

Prepare dilute solutions (~10⁻⁵ M) in a range of solvents (e.g., hexane, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm.

-

Correlate the change in λ_max with solvent polarity parameters. A significant shift indicates a change in the predominant tautomeric form.

-

-

pH Titration:

-

Prepare an aqueous solution of the compound.

-

Record the UV-Vis spectrum at various pH values, from acidic (pH 2) to basic (pH 12), using appropriate buffers.

-

The appearance of isosbestic points (wavelengths where the absorbance remains constant) is a strong indicator of an equilibrium between two species. This allows for the determination of the pKa values associated with deprotonation, which is linked to the tautomeric equilibrium.[6]

-

-

Data Validation: The pKa value determined from the pH titration should correspond to the deprotonation of the most stable tautomer identified by NMR in D₂O.

| Condition | Expected Observation |

| Non-polar Solvent | λ_max may correspond to the less polar hydroxy form. |

| Polar Solvent | A shift in λ_max (typically bathochromic) indicating stabilization of the more polar keto form.[3] |

| Changing pH | Appearance of isosbestic points, indicating a clean conversion between protonated/neutral and deprotonated species. |

Protocol 3: Single Crystal X-Ray Crystallography

Objective: To unambiguously determine the tautomeric form present in the solid state.

Causality: X-ray crystallography provides a precise three-dimensional map of electron density in a crystal, allowing for the exact localization of atoms, including hydrogen atoms on heteroatoms.[7] This provides definitive proof of the tautomeric structure in the solid phase.

Methodology:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from various solvents (e.g., ethanol, ethyl acetate, acetonitrile), vapor diffusion, or cooling crystallization.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The key output is the final refined structure, which will show the location of the pyrimidine ring protons. The presence of a proton on N1 or N3 and a C4=O double bond confirms a keto tautomer, whereas a proton on the exocyclic oxygen and an aromatic ring confirms the hydroxy tautomer.

-

Data Validation: The bond lengths within the pyrimidine ring serve as an internal check. An aromatic system (hydroxy form) will have C-C and C-N bond lengths intermediate between single and double bonds. A keto form will show distinct C=C double and C-C single bonds.

Computational Chemistry Workflow

Objective: To calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution, providing a theoretical foundation for the experimental results.

Causality: Quantum chemical methods, such as Density Functional Theory (DFT), can accurately compute the electronic energy of each tautomer.[8] By comparing these energies, we can predict the most stable form. Continuum solvation models can simulate the effect of a solvent, allowing for predictions that can be directly compared with solution-phase experiments.

Caption: Workflow for computational tautomer analysis using DFT.

Methodology:

-

Structure Preparation: Build the 3D structures of the three tautomers.

-

Gas Phase Calculation:

-

Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Confirm that all optimized structures are true energy minima (no imaginary frequencies).

-

Calculate the relative energies (ΔE), including zero-point energy (ZPE) corrections.

-

-

Solution Phase Calculation:

-

Using the gas-phase optimized geometries, perform a second optimization for each tautomer in different solvents using a continuum solvation model (e.g., Polarizable Continuum Model, PCM).

-

Calculate the relative Gibbs free energies of solvation (ΔG_solv) to predict the equilibrium in solution.

-

-

Data Validation: The predicted lowest-energy tautomer in a given solvent should match the predominant tautomer observed experimentally (NMR, UV-Vis) in that same solvent.

| Tautomer Form | Calculated Relative Energy (ΔE, Gas Phase, kcal/mol) | Calculated Relative Energy (ΔG, Water, kcal/mol) |

| Hydroxy Form | +1.5 | +3.0 |

| 1H-Keto Form | 0.0 (Reference) | 0.0 (Reference) |

| 3H-Keto Form | +0.8 | +1.2 |

| (Note: Data is illustrative and represents a plausible outcome based on related pyrimidine systems.) |

Synthesis and Conclusion

The comprehensive analysis of 5-bromo-4-hydroxypyrimidine reveals a distinct preference for the keto (pyrimidinone) forms over the hydroxy (pyrimidinol) form, particularly in polar environments. This is consistent with studies on related 4-hydroxypyrimidines, where the equilibrium strongly favors the keto tautomer in solution.[4][9] Our integrated approach demonstrates that while NMR and UV-Vis spectroscopy are powerful tools for probing the tautomeric equilibrium in solution, X-ray crystallography provides the definitive solid-state structure. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the underlying energetic factors.

For drug development professionals, this guide underscores a critical principle: the structure of a heterocyclic molecule drawn on paper may not represent the biologically active form. A thorough experimental and computational investigation of tautomerism is not merely an academic exercise but a necessary step in the rational design of effective and predictable therapeutics. Failure to account for tautomeric equilibria can lead to erroneous structure-activity relationship (SAR) interpretations and, ultimately, to clinical failures.

References

-

PCCP Owner Societies. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Royal Society of Chemistry. [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(17), 7021–7032. [Link]

-

Plekan, O., et al. (2014). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Physical Chemistry Chemical Physics, 16(24), 12456-12463. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

Galvão, T. L. P., Rocha, I. M., & da Silva, M. D. M. C. R. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

Shugar, D., & Kierdaszuk, B. (2005). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 30(5), 657-668. [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

- IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").

-

RSCB PDB. (n.d.). Methods for Determining Atomic Structures: X-ray Crystallography. [Link]

-

El-Faham, A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 593. [Link]

-

von Sonntag, C., & Schuchmann, H. P. (1992). pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. Zeitschrift für Naturforschung B, 47(5), 721-725. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

- Broo, A., & Ahlberg, P. (1997). Tautomerism of 4-Hydroxypyrimidine and Some of Its Derivatives. A Study of the Importance of Electron Correlation. The Journal of Physical Chemistry A, 101(3), 447-453.

-

Ciesielski, A., et al. (2018). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 23(12), 3121. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of Pyrimidinone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Pyrimidinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for diversification and interaction with a wide array of biological targets. The pyrimidinone core is a quintessential example of such a scaffold. Its presence in the fundamental building blocks of life, the nucleobases uracil and thymine, hints at its intrinsic biocompatibility and potential for molecular recognition. For decades, researchers have harnessed the synthetic tractability of the pyrimidinone ring system to generate a vast library of derivatives, each with unique electronic and steric properties. This has led to the discovery of compounds with potent and selective biological activities, spanning from oncology to infectious diseases.

This technical guide is designed for researchers, scientists, and drug development professionals who seek to explore the multifaceted therapeutic potential of pyrimidinone derivatives. It is not intended as a mere catalog of compounds, but rather as an in-depth exploration of their biological activities, grounded in mechanistic understanding and practical experimental validation. We will delve into the core principles that drive the design of these molecules, the experimental workflows to assess their efficacy, and the critical interpretation of the resulting data. Our focus will be on providing not just the "what" but the "why" – the scientific rationale behind experimental choices and the inherent self-validating nature of robust protocols.

Section 1: Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidinone derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably protein kinases and dihydrofolate reductase (DHFR).[1][2]

Mechanism of Action: Kinase Inhibition

Many pyrimidinone-based anticancer drugs function as protein kinase inhibitors.[1] These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, kinases such as Epidermal Growth Factor Receptor (EGFR) are constitutively active, leading to uncontrolled cell division.[2] Pyrimidinone derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This disruption of the signaling cascade can induce cell cycle arrest and apoptosis.[4] For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against tyrosine kinases like PDGFr, FGFr, and EGFr.[5]

Caption: EGFR signaling pathway and its inhibition by pyrimidinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]

Causality Behind Experimental Choices: This assay is selected for its high throughput, reproducibility, and direct correlation between mitochondrial activity (a hallmark of viable cells) and the colorimetric output.[3] The reduction of the yellow MTT tetrazolium salt to a purple formazan product is catalyzed by mitochondrial dehydrogenases in living cells. The choice of cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is dictated by the specific cancer type being investigated. A dose-response curve is generated to determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Self-Validating System: The protocol's integrity is maintained through the inclusion of several controls:

-

Untreated Cells (Negative Control): Establishes the baseline for 100% cell viability.

-

Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the pyrimidinone derivative does not have a cytotoxic effect.

-

Positive Control (e.g., Doxorubicin): A known anticancer drug used to confirm the assay is performing as expected.

-

Blank Wells (Medium Only): To subtract the background absorbance of the culture medium.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Quantitative Data: Anticancer Activity of Pyrimidinone Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine | Not specified | MCF-7 | 39.0 - 43.4 | [7] |

| Imidazo[1,2-a]pyrimidine | Not specified | MDA-MB-231 | 35.1 - 35.9 | [7] |

| Pyrido[2,3-d]pyrimidine | PDGFr, FGFr, EGFr, c-src | Not specified | 0.13 - 1.11 | [5] |

| Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | Not specified | 0.09 - 0.45 | [8] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ovarian Cancer Cells | 0.005 (Ki) | [6] |

Section 2: Antiviral Activity: Halting Viral Replication

The structural similarity of pyrimidinones to natural nucleosides makes them excellent candidates for antiviral drug development. Many function as nucleoside analogues that interfere with viral DNA or RNA synthesis.[9]

Mechanism of Action: Viral Polymerase Inhibition

Antiviral pyrimidinone derivatives are typically prodrugs that, once inside a host cell, are phosphorylated by viral or cellular kinases to their active triphosphate form. This triphosphate analogue can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of this altered nucleoside can lead to chain termination, as it may lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, or it can act as a non-obligate chain terminator, slowing down the replication process. This effectively halts the replication of the viral genome.

Caption: Mechanism of viral polymerase inhibition by pyrimidinone nucleoside analogues.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[10]

Causality Behind Experimental Choices: This assay is chosen because it provides a direct measure of the reduction in infectious virus particles. A plaque is a clear zone in a cell monolayer that results from the lysis of infected cells. The number of plaques is proportional to the number of infectious virus particles. By treating infected cells with a pyrimidinone derivative, a reduction in the number of plaques indicates antiviral activity.

Self-Validating System:

-

Virus Control (No Compound): Establishes the baseline number of plaques.

-

Cell Control (No Virus, No Compound): Ensures the health of the cell monolayer.

-

Positive Control (e.g., Acyclovir for Herpes Simplex Virus): A known antiviral drug to validate the assay's sensitivity.

-

Cytotoxicity Assay: Performed in parallel to ensure that the reduction in plaques is due to antiviral activity and not simply cell death caused by the compound. The 50% cytotoxic concentration (CC50) is determined.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6- or 12-well plates.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the pyrimidinone derivative for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window.[11]

Quantitative Data: Antiviral Activity of Pyrimidinone Derivatives

| Compound Class | Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |

| 7H-Pyrrolo[2,3-d]pyrimidine analogue | Zika Virus | Not specified | 5.25 | 20.0 | 3.8 | [4] |

| Pyrimido[4,5-d]pyrimidine | Human Coronavirus 229E | Not specified | - | >100 | - | [12] |

Section 3: Antimicrobial Activity: Combating Bacterial Resistance

Pyrimidinone derivatives have demonstrated significant potential as antimicrobial agents, often by targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key target for antimicrobial pyrimidinones is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the biosynthesis of purines, thymidylate, and certain amino acids. Inhibition of bacterial DHFR leads to the depletion of these essential building blocks, ultimately halting bacterial growth. The selectivity of these compounds arises from structural differences between bacterial and human DHFR.

Caption: Inhibition of the dihydrofolate reductase (DHFR) pathway by pyrimidinone derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13]

Causality Behind Experimental Choices: This method is favored for its quantitative results, efficiency in testing multiple compounds and concentrations simultaneously, and conservation of reagents. It provides a precise MIC value, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Self-Validating System:

-

Growth Control (No Compound): Confirms that the bacteria can grow in the broth medium.

-

Sterility Control (Broth Only): Ensures that the medium is not contaminated.

-

Positive Control (e.g., Ciprofloxacin): A known antibiotic to validate the assay's accuracy.

-

Quality Control Strains: Standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC values are tested in parallel to ensure the reliability of the results.[14][15]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the pyrimidinone derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Quantitative Data: Antimicrobial Activity of Pyrimidinone Derivatives

| Compound Class | Bacterial Strain | MIC (µM/mL) | Reference |

| Pyrimidin-2-amine analogue | E. coli | 0.91 | [16] |

| Pyrimidin-2-amine analogue | S. aureus | 0.87 | [16] |

| Pyrimidin-2-thiol analogue | P. aeruginosa | 0.77 | [16] |

| Imidazo[1,2-a]pyrimidine | B. subtilis | >2.5 | [17] |

| Imidazo[1,2-a]pyrimidine | C. albicans | 2.5 | [17] |

Section 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidinone derivatives have also shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[18]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrimidinone derivatives have demonstrated high selectivity for COX-2.[18][19]

Caption: Inhibition of the COX-2 inflammatory pathway by pyrimidinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.

Causality Behind Experimental Choices: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). This model is relevant as it involves the release of inflammatory mediators, including prostaglandins. The ability of a pyrimidinone derivative to reduce the carrageenan-induced edema is indicative of its anti-inflammatory potential.

Self-Validating System:

-

Vehicle Control Group: Receives the vehicle (e.g., saline or a suspending agent) to establish the maximal inflammatory response.

-

Positive Control Group (e.g., Indomethacin or Celecoxib): Treated with a known anti-inflammatory drug to confirm the validity of the experimental model.

-

Sham Group: May receive a saline injection instead of carrageenan to assess any non-specific swelling due to the injection itself.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrimidinone derivatives orally or intraperitoneally at various doses.

-

Carrageenan Injection: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Quantitative Data: Anti-inflammatory Activity of Pyrimidinone Derivatives

| Compound Class | Assay | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | COX-2 Inhibition | 0.16 - 0.20 | [20] |

| Pyrimidine derivative L1 | COX-2 Inhibition | Comparable to Meloxicam | [18] |

| Pyrimidine derivative L2 | COX-2 Inhibition | Comparable to Meloxicam | [18] |

| Thiazolo[3,2-c]pyrimidine-5-thione | Carrageenan-induced paw edema | 37.4% inhibition at 100 mg/kg | [10] |

Conclusion: A Scaffold for Future Discoveries

The pyrimidinone core represents a remarkably versatile scaffold in drug discovery, giving rise to a diverse array of derivatives with significant potential in treating a multitude of diseases. Their proven efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents underscores the value of continued exploration in this chemical space. The key to unlocking the full therapeutic potential of pyrimidinone derivatives lies in a deep understanding of their mechanisms of action, coupled with rigorous and well-validated experimental evaluation. This guide has provided a framework for such an approach, emphasizing the importance of scientific rationale and robust experimental design. As our understanding of disease biology continues to evolve, the pyrimidinone scaffold will undoubtedly remain a cornerstone of medicinal chemistry, offering a fertile ground for the development of novel and effective therapies.

References

- Kumar, A., Ahmad, I., Chhikara, S., & Tiwari, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-12.

- De Clercq, E., & Holý, A. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5678.

- Wójcik, M., Uram, Ł., Worl, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.

- Özdemir, Z., Kandemirli, F., & Demirci, F. (2022). IC50 values of the most active derivatives in some cancerous cell lines.

- Abdel-Aziz, A. A., El-Zahabi, H. S., & El-Subbagh, H. I. (2009). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. European Journal of Medicinal Chemistry, 44(9), 3480-3487.

- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(38), 6439-6462.

- Rashid, H., Xu, Y., & Chen, L. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 28(32), 6549-6577.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4983.

- Pfaller, M. A., & Sheehan, D. J. (2006). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 44(3), 1134-1136.

- Barreto, S. A., de Oliveira, T. M., & de Souza, J. P. B. (2021). Performance assessment and validation of a plaque reduction neutralization test (PRNT) in support to yellow fever diagnostic and vaccine clinical trials. Journal of Virological Methods, 295, 114205.

- El-Gamal, M. I., & Oh, C. H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-421.

-

ResearchGate. (n.d.). Chemical structures of the most active antiviral pyrimidine derivatives (c1–c10). Retrieved from [Link]

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. Retrieved from [Link]

- Rawal, R. K., & Murugesan, S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 984-1002.

- Chen, Y. L., & Wang, T. C. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Omega, 6(26), 16869-16877.

-

ResearchGate. (n.d.). IC50 (COX-1) and IC50 (COX-2) values for compounds 1a-1j. Retrieved from [Link]

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

- Kimura, H., Katoh, T., Kajimoto, T., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(8), 2581-2591.

- Wójcik, M., Uram, Ł., & Worl, J. (2024).

- Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.

- Abdel-Aziz, M., Abuelizz, H. A., & Al-Rashood, S. T. (2024).

- Israel Institute for Biological Research. (2024). Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2.

-

Bekhit, A. A., & El-Saghier, A. M. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[7][12][16]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2829-2841.

- Popa, M., & Udrea, A. M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.

- Espinel-Ingroff, A., & Pfaller, M. A. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 46(1), 381-384.

-

ResearchGate. (n.d.). Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e1–e15). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

- Al-Ghorbani, M., & Al-Salahi, R. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296.

- World Health Organization. (2021).

-

ResearchGate. (n.d.). Chemical structures of selected pyrimidinedione derivatives (169–172). Retrieved from [Link]

- Kumar, S., & Singh, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1258.

- El-Gamal, M. I., & Oh, C. H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-421.

- Wójcik, M., Uram, Ł., & Worl, J. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

- Tzani, A., & Papakyriakou, A. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis, and Molecular Modeling Studies. Molecules, 27(19), 6296.

-

ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

- Israel Institute for Biological Research. (2024). (PDF) Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2.

-

ResearchGate. (n.d.). Chemical structure of the approved purine and pyrimidine-based anticancer agents. Retrieved from [Link]

- Amir, M., Kumar, S., & Ali, I. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337.

- Chaikuad, A., & Knapp, S. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)

- de Oliveira, T. M., & de Souza, J. P. B. (2022). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. Viruses, 14(11), 2363.

- El-Sayed, W. A., & Ali, O. M. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(12), 10243-10254.

-

ResearchGate. (n.d.). Molecular structures of pyrimidine with antimicrobial potential. Retrieved from [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 20. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4(3H)-pyrimidinone and its Hemisulfate Salt

Introduction: 5-Bromo-4(3H)-pyrimidinone and its hemisulfate salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex molecular scaffolds.[1] The presence of the brominated pyrimidinone core imparts specific reactivity and potential biological activity, which also necessitates a thorough understanding of its safety profile. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 5-Bromo-4(3H)-pyrimidinone.

Section 1: Comprehensive Hazard Identification and GHS Classification

Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. 5-Bromopyrimidin-4(3H)-one is classified as a hazardous substance under the Globally Harmonized System (GHS).[2][3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

The GHS classification provides a universally understood language for communicating these hazards. The key elements are summarized below.

| GHS Element | Classification & Details | Source(s) |

| Pictogram | GHS07: Exclamation Mark | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. | [2][3] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364 Storage: P403+P233, P405 Disposal: P501 | [2] |

Expert Interpretation: The GHS classification points to this compound being a potent irritant. The "Warning" signal word indicates a moderate hazard level. Unlike more corrosive materials that cause immediate tissue destruction, the primary risk here is significant irritation upon contact. The causality is rooted in the chemical's ability to interact with and disrupt epithelial tissues in the eyes, skin, and respiratory tract. The inclusion of H302 ("Harmful if swallowed") in some classifications necessitates careful handling to prevent accidental ingestion.[2]

Section 2: Proactive Exposure Control & Personal Protection

Given the irritant nature of 5-Bromopyrimidin-4(3H)-one, the core safety principle is the prevention of direct physical contact. This is achieved through a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed in a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the risk of respiratory irritation (H335) by preventing the inhalation of dust or aerosols.[5]

-

Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

-

Emergency Stations: Emergency eye wash fountains and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must directly address the identified hazards of skin and eye irritation.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[5]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] Due to the serious eye irritation risk (H319), a face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[4]

-

Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For operations with a higher risk of dust or splash, consider additional protective clothing.[5]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[5]

// Styling edge [color="#5F6368", penwidth=1.5]; node [penwidth=1.5, color="#5F6368"]; } end_dot Caption: Workflow for Safe Handling and PPE Usage.

Section 3: Chemical Stability and Prudent Storage

Proper storage is essential not only for maintaining the chemical integrity of 5-Bromo-4(3H)-pyrimidinone but also for preventing hazardous situations.

Recommended Storage Conditions

-

Container: Store in a tightly closed, properly labeled container to prevent contamination and potential release.[5]

-

Environment: The storage area should be a dry, cool, and well-ventilated place.[4][6] Some suppliers recommend refrigerated storage to ensure long-term stability.[7]

-

Location: Do not store on high shelves; corrosive and irritating materials should be stored below eye level.[8] Avoid storing containers directly on the floor.[8]

Incompatibilities and Hazardous Decomposition

-

Incompatible Materials: Segregate from strong oxidizing agents.[7] Halogenated organic compounds can react exothermically with strong oxidizers, creating a potential fire or explosion hazard.[9]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[7] Firefighting measures should involve wearing a self-contained breathing apparatus (SCBA).[7]

Section 4: Emergency Response and First-Aid Protocols

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

Step-by-Step First-Aid Measures

-

Inhalation (Respiratory Irritation):

-

Skin Contact (Irritation):

-

Eye Contact (Serious Irritation):

-

Ingestion (Harmful):

// Styling edge [penwidth=1.5]; node [penwidth=1.5, color="#5F6368"]; } end_dot Caption: Emergency First-Aid Response Workflow.

Section 5: Physicochemical Data for Laboratory Use

A summary of key physical and chemical properties is crucial for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 19808-30-1 | |

| Molecular Formula | C₄H₃BrN₂O | |

| Molecular Weight | 174.98 g/mol | |

| Synonyms | 5-Bromo-4-hydroxypyrimidine; 5-Bromopyrimidin-4-ol | [2] |

| Appearance | Solid (Form may vary) | N/A |

| Storage Temperature | Room Temperature or Refrigerated | [2][7] |

Conclusion

5-Bromo-4(3H)-pyrimidinone hemisulfate, by virtue of its parent compound, is a moderately hazardous chemical that demands respectful and careful handling. Its primary risks as an irritant to the eyes, skin, and respiratory system can be effectively managed through the consistent use of appropriate engineering controls, notably a chemical fume hood, and comprehensive personal protective equipment. Adherence to the storage and emergency protocols outlined in this guide is essential for ensuring the safety of all laboratory personnel and the integrity of the research being conducted.

References

- Fisher Scientific. (2024). Safety Data Sheet for 4(3H)-Pyrimidone.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

-

US Environmental Protection Agency (EPA). (n.d.). 4(3H)-Pyrimidinone, 5-bromo- - Substance Details. Retrieved from [Link]

-

Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. Retrieved from [Link]

- Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from a source document on chemical storage guidelines.

-

Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

- Office of Chemical & Radiological Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

MolBank - Pure - University of Birmingham. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2- yl}amino)phenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Iminoboronate chemistry enables multifunctional and reprocessable polyphenol-derived vitrimers. Chemical Science. Retrieved from [Link]

Sources

- 1. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 7. fishersci.com [fishersci.com]

- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 9. nottingham.ac.uk [nottingham.ac.uk]

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-Pyrimidinone Compounds for Research and Development

Introduction: Navigating the Chemistry and Hazards of 5-Bromo-Pyrimidinone Compounds

5-Bromo-pyrimidinone and its derivatives represent a significant class of heterocyclic compounds widely utilized in drug discovery and medicinal chemistry. Their structural motif is a cornerstone in the synthesis of targeted therapies, particularly in oncology, due to their ability to act as versatile intermediates and pharmacophores. The presence of the bromine atom at the C-5 position of the pyrimidine ring makes these compounds highly reactive and synthetically valuable for further functionalization through reactions like Suzuki couplings.[1] However, the very reactivity that makes them valuable also necessitates a thorough understanding and implementation of stringent safety protocols.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE) selection, and emergency procedures for 5-bromo-pyrimidinone compounds. As many of these compounds are investigated for their biological activity, including antiproliferative and cytotoxic effects, it is prudent to handle them with the same level of caution as confirmed cytotoxic agents.[2][3][4] This document moves beyond generic laboratory safety to provide field-proven insights and detailed protocols, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with 5-bromo-pyrimidinone compounds are consistent across various derivatives and are primarily related to their irritant properties and potential biological activity.

Key Identified Hazards:

-

Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact can lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation, which can result in significant discomfort and potential damage if not addressed promptly.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of dust or aerosols.

-

Potential Cytotoxicity: Many halogenated pyrimidines and their derivatives exhibit antiproliferative or cytotoxic properties.[2] In the absence of specific toxicological data for a novel compound, it should be treated as potentially cytotoxic.

Risk Assessment Using Control Banding

Given that specific Occupational Exposure Limits (OELs) have not been established for the vast majority of research chemicals, including most 5-bromo-pyrimidinone derivatives, a qualitative risk assessment strategy known as Control Banding is highly recommended.[5] This approach groups chemicals into "bands" based on their hazard characteristics and the potential for exposure during a given task, then assigns a corresponding control strategy.

| Hazard Band | GHS Hazard Statements | Characteristics of 5-Bromo-Pyrimidinone Compounds | Control Approach |

| Band 1: Low Hazard | - | Not Applicable | General Ventilation |

| Band 2: Medium Hazard | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Irritant properties of the compound class. | Local Exhaust Ventilation (e.g., Fume Hood) |

| Band 3: High Hazard | H350: May cause cancerH360: May damage fertility or the unborn child | Assumed for novel compounds with potential cytotoxic or genotoxic effects. | Containment (e.g., Ventilated Balance Enclosure, Glovebox) |

| Band 4: Very High Hazard | - | Not Typically Applicable | Seek Specialist Advice |

This table provides a simplified overview. A thorough risk assessment should be conducted for each specific compound and procedure.

The NIOSH Recommended Exposure Limit (REL) for halogenated anesthetic agents, which are structurally distinct but also halogenated organic compounds, is a ceiling limit of 2 ppm over one hour.[6] This can serve as a conservative benchmark when considering the potential risks of airborne exposure to volatile or aerosolized 5-bromo-pyrimidinone compounds.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through robust engineering controls. Personal protective equipment should always be considered the last line of defense.

Primary Engineering Controls:

-

Chemical Fume Hood: All manipulations of 5-bromo-pyrimidinone compounds that could generate dust or aerosols, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood. This is the minimum requirement to control respiratory exposure.

-

Ventilated Balance Enclosure (VBE): For weighing solid 5-bromo-pyrimidinone compounds, a VBE (also known as a powder containment hood) is highly recommended. These enclosures provide a controlled airflow that prevents fine powders from becoming airborne in the laboratory while maintaining the stability of the analytical balance.

-

Gloveboxes: For highly potent or sensitive 5-bromo-pyrimidinone derivatives, or when working with larger quantities, a glovebox provides the highest level of containment by physically separating the operator from the material.

The following diagram illustrates the hierarchy of engineering controls based on the assessed risk.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE are critical for preventing dermal and ocular exposure. The PPE ensemble should be chosen based on a thorough risk assessment of the specific tasks being performed.

Core PPE Requirements:

-

Eye Protection: Chemical splash goggles are mandatory when handling 5-bromo-pyrimidinone compounds in either solid or solution form. Safety glasses with side shields do not provide adequate protection against splashes.

-

Protective Clothing: A laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

-

Gloves: The choice of glove material is crucial, as no single glove type is impervious to all chemicals. For 5-bromo-pyrimidinone compounds, which are often dissolved in various organic solvents, a two-tiered approach to glove selection is recommended.

-

Primary Gloves: Nitrile gloves are a suitable choice for incidental contact due to their good balance of chemical resistance and dexterity.

-

Double Gloving: When handling concentrated solutions or for extended periods, double gloving provides an additional layer of protection.

-

Outer Gloves: Consider a more robust glove material such as neoprene or butyl rubber, especially if working with aggressive solvents. Butyl rubber gloves offer excellent protection against a wide range of chemicals but perform poorly with aromatic and halogenated solvents.[7] Neoprene gloves offer good general chemical resistance.

-

Inner Gloves: A standard nitrile glove can be worn as the inner layer.

-

The following table provides a general guide to glove selection. However, it is imperative to consult the glove manufacturer's specific chemical resistance charts for the solvents being used.

| Glove Material | General Suitability for Halogenated Heterocycles | Common Solvents Compatibility | Notes |

| Nitrile | Good for incidental contact | Good for alcohols, most bases. Fair to poor for some chlorinated solvents. | Standard choice for general laboratory use. Visibly tears when punctured. |

| Neoprene | Very Good | Good for acids, bases, alcohols, and some solvents. | Offers better chemical resistance than nitrile for a broader range of chemicals. |

| Butyl Rubber | Good (for the compound itself) | Excellent for ketones, esters, and strong acids. Poor for aromatic and halogenated solvents. | Use with caution depending on the solvent system. |

| Natural Rubber (Latex) | Fair to Good | Good for alcohols and dilute aqueous solutions. | Not recommended for use with many organic solvents. Can cause allergic reactions. |

Glove Use Best Practices:

-

Inspect gloves for any signs of degradation, punctures, or tears before each use.

-

Wash hands thoroughly before and after wearing gloves.

-

Remove gloves using the proper technique to avoid contaminating your skin.

-

Change gloves immediately if they become contaminated. For extended operations, change gloves periodically (e.g., every 1-2 hours) as their protective properties can degrade over time.

The following workflow diagram outlines the process for selecting appropriate PPE.

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed and validated protocols is essential for minimizing exposure and ensuring the safety of all laboratory personnel.

Protocol 1: Weighing Solid 5-Bromo-Pyrimidinone Compounds

This protocol is designed to minimize the generation and inhalation of airborne powder.

-

Preparation:

-

Ensure a Ventilated Balance Enclosure (VBE) or a chemical fume hood is available and functioning correctly.

-

Don the appropriate PPE: lab coat, chemical splash goggles, and double nitrile gloves.

-

Place a plastic-backed absorbent liner on the work surface within the enclosure.

-

Gather all necessary equipment: analytical balance, spatulas, weighing paper or vessel, and a sealable container for the weighed compound.

-

-

Weighing Procedure:

-

Place the weighing vessel on the analytical balance and tare the balance.

-

Slowly and carefully transfer the desired amount of the 5-bromo-pyrimidinone compound from the stock bottle to the weighing vessel using a clean spatula. Avoid any sudden movements that could generate dust.

-

Once the target weight is achieved, securely close the stock bottle.

-

Carefully remove the weighing vessel from the balance.

-

-

Post-Weighing:

-

If the compound is to be used immediately, proceed with the next step of the experiment within the fume hood.

-

If the weighed compound is to be stored, transfer it to a clearly labeled, sealed container.

-

Wipe down the spatula and any other contaminated surfaces with a damp cloth or towelette. Dispose of the cloth as hazardous waste.

-

Carefully fold the absorbent liner inward and dispose of it in the designated solid hazardous waste container.

-

Remove outer gloves and dispose of them as hazardous waste. Remove inner gloves and wash hands thoroughly.

-

Protocol 2: Spill Cleanup Procedure for Solid 5-Bromo-Pyrimidinone Compounds

Prompt and correct response to a spill is crucial to prevent wider contamination.

-

Immediate Actions:

-

Alert personnel in the immediate area of the spill.

-

If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

For small, manageable spills, ensure you are wearing the appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile or neoprene gloves.

-

-

Containment and Cleanup:

-

Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not use a dry brush or broom.[8]

-

Carefully scoop the material and the absorbent into a sealable plastic bag or container. Work from the outside of the spill inward to minimize spreading.[9]

-

Label the container clearly as "Spill Debris" with the name of the compound.

-

-

Decontamination:

-

Wipe the spill area with a detergent solution, followed by a water rinse, and then a final wipe with 70% ethanol. The effectiveness of cleaning protocols is crucial for removing residual cytotoxic contamination.[8][9]

-

Dispose of all cleaning materials (paper towels, wipes, etc.) in the hazardous waste container.

-

-

Final Steps:

-

Remove outer gloves and dispose of them as hazardous waste.

-

Remove inner gloves and dispose of them.

-

Wash hands thoroughly with soap and water.

-

Document the spill and the cleanup procedure according to your institution's policies.

-

The following diagram outlines the decision-making process for responding to a chemical spill.

Storage and Waste Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical lifecycle and are essential for preventing accidental exposure and environmental contamination.

Storage:

-

Store 5-bromo-pyrimidinone compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Containers should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

-

Store in a dedicated cabinet for toxic or hazardous compounds. If the compound has cytotoxic properties, it should be stored in an area designated for such materials.[11]

Waste Disposal:

-

All waste materials contaminated with 5-bromo-pyrimidinone compounds, including gloves, absorbent paper, weighing boats, and cleaning materials, must be disposed of as hazardous chemical waste.

-

Collect solid waste in a designated, labeled, and sealed container.

-

Collect liquid waste containing these compounds in a labeled, sealed container for halogenated organic waste.[12]

-

Do not dispose of these compounds or their waste down the drain.[12]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible use of 5-bromo-pyrimidinone compounds in research and development demands a comprehensive and proactive approach to safety. By understanding the inherent hazards, implementing robust engineering controls, selecting and using the correct personal protective equipment, and adhering to detailed handling and emergency protocols, researchers can mitigate the risks associated with these valuable chemical entities. This guide provides a foundation for building a strong culture of safety within your laboratory, where every experimental choice is informed by a commitment to the well-being of all personnel.

References

-

OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

- Tiwari, R. K., Singh, D., Singh, J., & Singh, R. K. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(3), 551-555.

-

Occupational Health Clinics for Ontario Workers (OHCOW). (n.d.). Hazard and Control Banding. Retrieved from [Link]

- Issa, M. E., Al-Hourani, B. J., & Al-Smadi, M. L. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety, 27(4), 226-235.

-

Health Net. (n.d.). Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Retrieved from [Link]

-

Safety-Gloves. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

- Thompson, W. J., et al. (1995). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 60(18), 5854–5855.

-

WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

- Roberts, S., Khammo, N., McDonnell, G., & Sewell, G. J. (2006). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Journal of Oncology Pharmacy Practice, 12(2), 95-104.

- National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Alert: Preventing occupational exposure to antineoplastic and other hazardous drugs in healthcare settings. DHHS (NIOSH)

-

Washington State University, Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

- Roberts, S., Khammo, N., McDonnell, G., & Sewell, G. J. (2006). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Journal of Oncology Pharmacy Practice, 12(2), 95-104.

- Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Mughem, F. A. (2022). A review on biological and medicinal impact of heterocyclic compounds. Journal of King Saud University-Science, 34(8), 102275.

-

HealthHub. (2024). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. Retrieved from [Link]

- Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1027-1033.

- Kumar, P., & Kumar, R. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(37), 5024-5027.

-

Virginia Commonwealth University, Environmental Health and Safety. (2022). Waste Anesthetic Gas. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2024). Control Banding. Retrieved from [Link]

-

University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

- 3. hse.gov.uk [hse.gov.uk]

- 4. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]

- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]

- 7. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. gerpac.eu [gerpac.eu]

- 10. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidinone Scaffolds

The pyrimidin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. The targeted functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, offer powerful and versatile methods for the formation of carbon-carbon bonds, enabling the introduction of diverse molecular fragments onto the pyrimidinone ring.[1]

This guide provides detailed experimental procedures for the Suzuki and Stille coupling reactions of 5-bromopyrimidin-4(1H)-one, a key building block for the synthesis of novel substituted pyrimidinone derivatives. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles and rationale for the selection of specific reagents and conditions.

Understanding the Substrate: 5-Bromopyrimidin-4(1H)-one

A critical consideration for reactions involving 5-bromopyrimidin-4(1H)-one is its tautomeric nature. It exists in equilibrium between the lactam (pyrimidin-4(1H)-one) and lactim (4-hydroxypyrimidine) forms. This equilibrium can influence the substrate's solubility and reactivity. The presence of the N-H and O-H protons may also necessitate the use of a protecting group, particularly if strong bases are employed, to prevent deprotonation and potential side reactions. Common protecting groups for such systems include benzyl, methoxymethyl (MOM), or silyl ethers.[2][3][4] The protocols provided herein are initially presented without a protecting group, which is often feasible with carefully chosen conditions. However, should issues with yield or side-product formation arise, the use of a suitable protecting group should be considered.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5] It is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[5]

Reaction Mechanism

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-